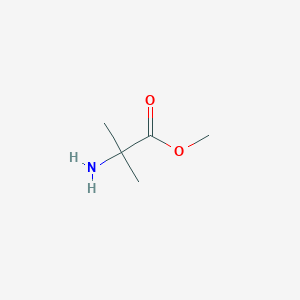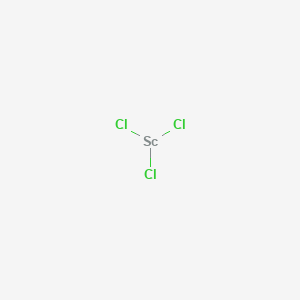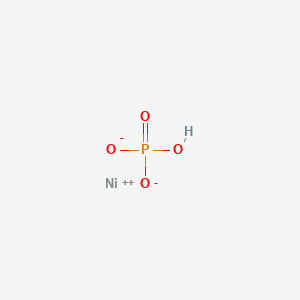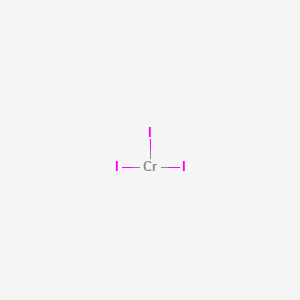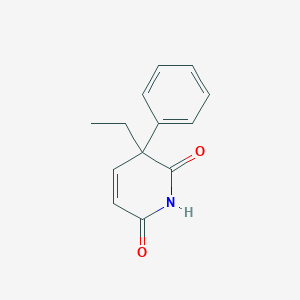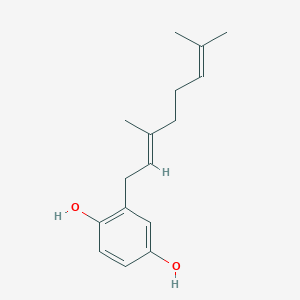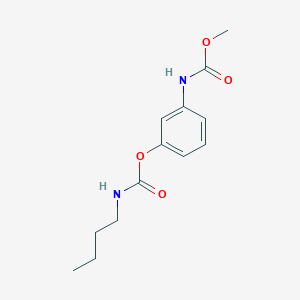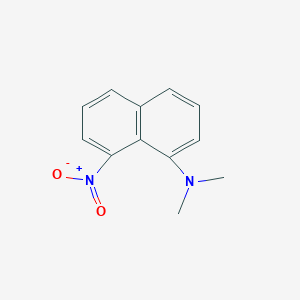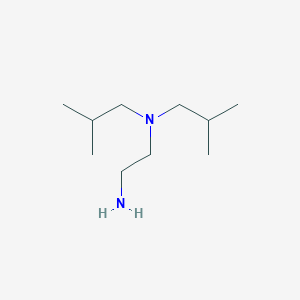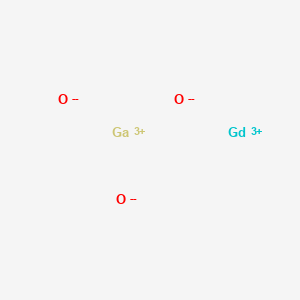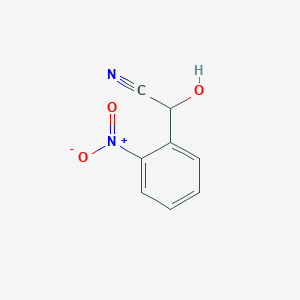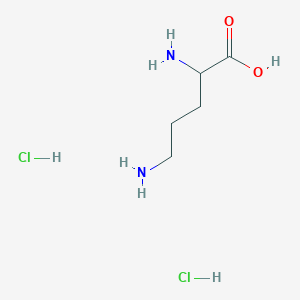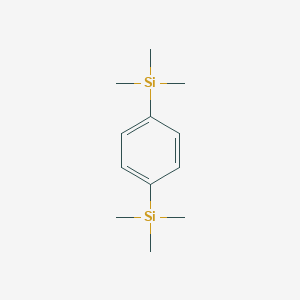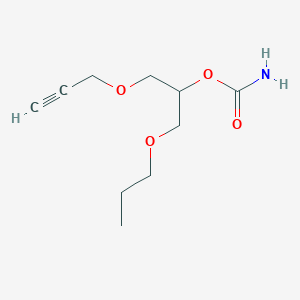
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, also known as OPC-15161, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用机制
The mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression and cell differentiation. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and regulation. Additionally, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cell survival.
生化和生理效应
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory responses. In cancer cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species. In cardiovascular cells, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules.
实验室实验的优点和局限性
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various enzymes and signaling pathways, and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and side effects, its limited solubility in water, and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several future directions for the research and development of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate, including the investigation of its potential applications in other fields, such as immunology and infectious diseases, the development of more efficient synthesis methods, the optimization of its pharmacokinetic and pharmacodynamic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate and its potential interactions with other drugs and compounds.
合成方法
The synthesis of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate involves the reaction of propargyl alcohol with propylene oxide to form (3-prop-2-ynoxypropan-1-ol), which is then reacted with 1-propoxy-2,3-epoxypropane in the presence of a catalyst to form (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate. This method has been reported to have a high yield and purity, making it a promising method for large-scale production of (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate.
科学研究应用
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. In neuroprotection, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases. In cardiovascular disease, (1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate has been shown to improve endothelial function and reduce inflammation, making it a potential treatment for cardiovascular disease.
属性
CAS 编号 |
14714-99-9 |
|---|---|
产品名称 |
(1-Propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
分子式 |
C10H17NO4 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
(1-propoxy-3-prop-2-ynoxypropan-2-yl) carbamate |
InChI |
InChI=1S/C10H17NO4/c1-3-5-13-7-9(15-10(11)12)8-14-6-4-2/h1,9H,4-8H2,2H3,(H2,11,12) |
InChI 键 |
FMFJBRWNOJKVJK-UHFFFAOYSA-N |
SMILES |
CCCOCC(COCC#C)OC(=O)N |
规范 SMILES |
CCCOCC(COCC#C)OC(=O)N |
同义词 |
Carbamic acid 2-propoxy-1-(2-propynyloxymethyl)ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



